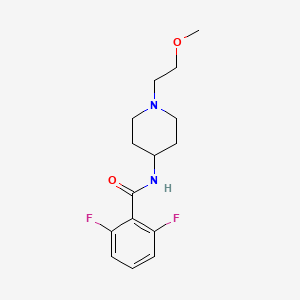

2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

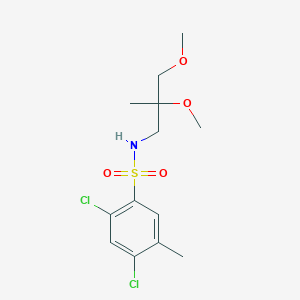

2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is a chemical compound with the molecular formula C15H20F2N2O2 . It has an average mass of 298.328 Da and a monoisotopic mass of 298.149292 Da .

Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide consists of 15 carbon atoms, 20 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

FtsZ Allosteric Inhibition

This compound has been studied for its potential in inhibiting FtsZ, a protein involved in bacterial cell division . The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to interact more effectively with the protein . This interaction leads to an increase in anti S. aureus activity .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound, highlighting strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . This includes interactions between the 2-fluoro substituent and residues Val203 and Val297, and between the 6-fluoro group and the residues Asn263 .

Hydrogen Bonding Studies

The compound’s carboxamide group forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 . These interactions are important for the compound’s activity.

Difluoromethylation Processes

The compound has been used in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Metal-Based Methods

The compound has been used in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Site-Selective Installation

An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Propiedades

IUPAC Name |

2,6-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O2/c1-21-10-9-19-7-5-11(6-8-19)18-15(20)14-12(16)3-2-4-13(14)17/h2-4,11H,5-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIFELNYVFLQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)

![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)

![N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2629260.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2629262.png)